molecular formula C10H20N2O2 B3107946 tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate CAS No. 1630815-42-7

tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate

Cat. No.: B3107946
CAS No.: 1630815-42-7
M. Wt: 200.28
InChI Key: UKKWLYCFJANZTK-SNVBAGLBSA-N
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Description

tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate is a chemical compound that features a tert-butyl group, an azetidine ring, and an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the azetidine ring and aminomethyl group can participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate
  • tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate
  • tert-Butyl 2-(methoxymethyl)-2-methylazetidine-1-carboxylate

Uniqueness

tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the azetidine ring and aminomethyl group offer unique chemical properties that can be exploited in various applications .

Properties

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-5-10(12,4)7-11/h5-7,11H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKWLYCFJANZTK-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN1C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate
Reactant of Route 2
tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate
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tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate
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tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate
Reactant of Route 6
tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate

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